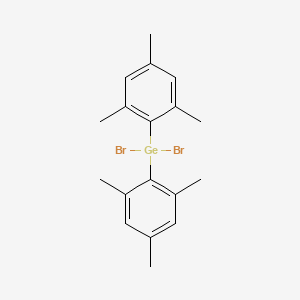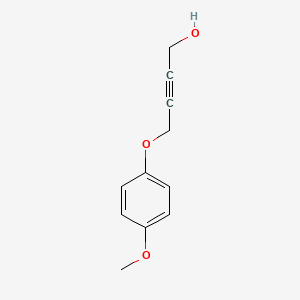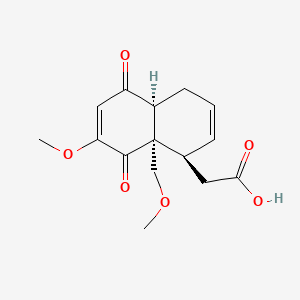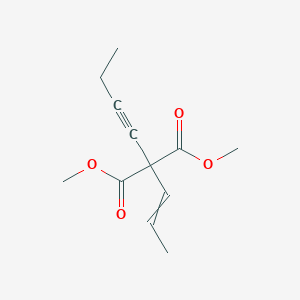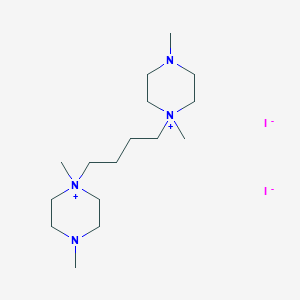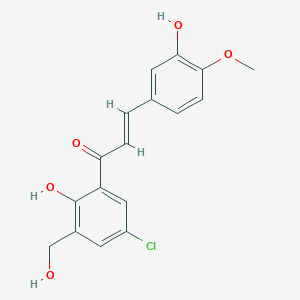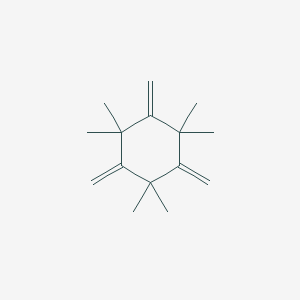
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane is a complex organic compound with a unique structure characterized by multiple methyl groups attached to a cyclohexane ring. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane typically involves the alkylation of cyclohexane derivatives with methylating agents under controlled conditions. The reaction is often catalyzed by strong acids or bases to facilitate the addition of methyl groups to the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound while maximizing production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups allow it to fit into specific binding sites, influencing the activity of these targets and modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3,5,5-Hexamethyltrisiloxane
- 1,2,3,4,5,6-Hexamethylcyclohexane
- 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
Uniqueness
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane stands out due to its unique structure with multiple methyl groups and its ability to undergo a wide range of chemical reactions. Its stability and reactivity make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
103495-77-8 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
1,1,3,3,5,5-hexamethyl-2,4,6-trimethylidenecyclohexane |
InChI |
InChI=1S/C15H24/c1-10-13(4,5)11(2)15(8,9)12(3)14(10,6)7/h1-3H2,4-9H3 |
Clave InChI |
IRJXZDNRYANEBM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C)C(C(=C)C(C1=C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




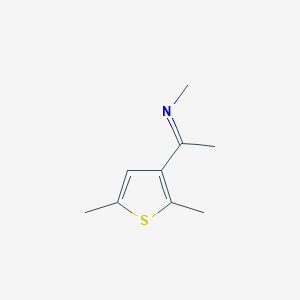
![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
